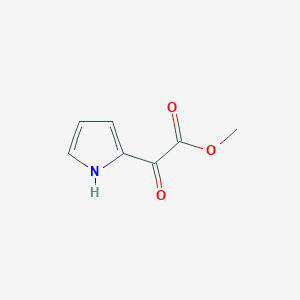

methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic and Medicinal Chemistry Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in a vast array of natural products and synthetic molecules. scitechnol.comnih.gov Its derivatives are integral components of vital biological molecules such as heme, chlorophyll, and vitamin B12. scitechnol.com In medicinal chemistry, the pyrrole scaffold is highly valued and frequently explored in drug discovery programs. nih.gov The presence of this N-heterocycle in a molecule can modulate properties like solubility, lipophilicity, and hydrogen bonding capacity. nih.gov Consequently, pyrrole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The versatility of the pyrrole ring allows it to serve as a pharmacophore in many approved drugs, highlighting its importance in the development of novel therapeutics. scitechnol.comrsc.org

Strategic Role of Alpha-Keto Ester Functionality in Advanced Organic Synthesis

Alpha-keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. beilstein-journals.org This vicinal arrangement of two carbonyl groups results in unique chemical reactivity, making them valuable intermediates in organic synthesis. beilstein-journals.org The keto group's electrophilicity is enhanced by the adjacent ester, rendering it highly susceptible to nucleophilic attack. beilstein-journals.orgnih.gov This feature is exploited in a variety of key synthetic transformations, including aldol (B89426) additions, Mannich reactions, and additions of organometallic reagents. beilstein-journals.org Alpha-keto esters serve as precursors for the synthesis of numerous significant compounds, such as chiral α-hydroxy esters and other complex heterocyclic systems. researchgate.netmdpi.com Their ability to participate in diverse reactions makes them versatile synthons for constructing intricate molecular architectures found in natural products and pharmaceuticals. beilstein-journals.orgnih.gov

Contextualization of Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate within the Field of Pyrrole Chemistry

This compound, possessing both the pyrrole heterocycle and the alpha-keto ester functionality, represents a convergence of these two important areas of chemistry. It serves as a key intermediate for creating more complex pyrrole-based derivatives. myskinrecipes.com The structure allows for straightforward functionalization at multiple sites, including the pyrrole ring and the carbonyl groups, making it a valuable tool for medicinal chemists. myskinrecipes.com This compound is particularly utilized in the development of novel molecules with potential therapeutic applications, such as antimicrobial, anti-inflammatory, or anticancer agents, as well as in the design of new agrochemicals. myskinrecipes.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6(9)5-3-2-4-8-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHFRGJQRNUGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of Methyl 2 Oxo 2 1h Pyrrol 2 Yl Acetate

The fundamental physicochemical properties of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate are summarized below. These identifiers and properties are essential for its characterization and use in a laboratory setting.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 54224-26-9 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Not specified, likely a solid or oil |

| Storage | 2-8°C, away from light, dry |

Data sourced from multiple chemical suppliers. myskinrecipes.com

Synthesis and Preparation

The synthesis of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate can be achieved through established methods of acylation on the pyrrole (B145914) ring. A common and direct approach is the Friedel-Crafts acylation.

Friedel-Crafts Acylation:

This method involves the reaction of a pyrrole substrate with an appropriate acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, 1H-pyrrole would be treated with methyl chlorooxoacetate (the methyl ester of oxalyl chloride). A Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), facilitates the reaction by activating the acylating agent. mdpi.com

The reaction proceeds by the electrophilic attack of the acylium ion (generated from methyl chlorooxoacetate and the Lewis acid) on the electron-rich pyrrole ring, typically at the C2 position. A subsequent workup quenches the reaction and yields the desired product. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to optimize the yield and minimize side reactions. mdpi.com

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate. Analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the proton on the pyrrole (B145914) nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often in the range of 9.0-12.0 ppm, due to its acidic nature and participation in hydrogen bonding. The protons of the pyrrole ring exhibit characteristic coupling patterns. The proton at the C5 position, adjacent to the nitrogen, is expected to resonate at a lower field compared to the protons at C3 and C4 due to the electron-withdrawing effect of the adjacent carbonyl group. The methyl protons of the acetate (B1210297) group will present as a sharp singlet, typically around 3.8 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The two carbonyl carbons (the ketone and the ester) are expected to appear at the most downfield shifts, generally above 160 ppm. The carbons of the pyrrole ring will have distinct chemical shifts, with the carbon attached to the glyoxylate (B1226380) moiety (C2) appearing at a lower field than the other pyrrole carbons. The methyl carbon of the ester group will be observed at a characteristic upfield position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) (Predicted) | Multiplicity |

| N-H | 9.0 - 12.0 | br s |

| Pyrrole H-5 | ~7.0 | m |

| Pyrrole H-3 | ~6.8 | m |

| Pyrrole H-4 | ~6.2 | m |

| O-CH₃ | ~3.8 | s |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) (Predicted) |

| C=O (ketone) | >180 |

| C=O (ester) | ~160-170 |

| Pyrrole C-2 | ~130-140 |

| Pyrrole C-5 | ~125 |

| Pyrrole C-3 | ~115 |

| Pyrrole C-4 | ~110 |

| O-CH₃ | ~50-55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups (a ketone and an ester), two distinct, strong peaks are expected in the region of 1650-1750 cm⁻¹. The ester carbonyl stretch typically appears at a higher frequency (around 1730-1750 cm⁻¹) compared to the α,β-unsaturated ketone carbonyl stretch (around 1670-1690 cm⁻¹).

The N-H stretching vibration of the pyrrole ring will give rise to a moderate to sharp band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic pyrrole ring are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C-O stretching of the ester group will also be evident, typically in the 1200-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C-H (aromatic) | Stretch | >3000 |

| C-H (aliphatic) | Stretch | <3000 |

| C=O (ester) | Stretch | 1730 - 1750 |

| C=O (ketone) | Stretch | 1670 - 1690 |

| C-O (ester) | Stretch | 1200 - 1300 |

| C=C (pyrrole) | Stretch | 1400 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound (153.14 g/mol ).

The fragmentation pattern offers insights into the stability of different parts of the molecule. A common fragmentation pathway would be the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion with a mass-to-charge ratio (m/z) of 122. Another likely fragmentation is the cleavage of the bond between the two carbonyl groups, which could lead to a pyrrole-carbonyl fragment (m/z 94) and a methyl oxalyl radical. The pyrrole ring itself can also undergo characteristic fragmentation.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 153 | [M]⁺ (Molecular Ion) |

| 122 | [M - OCH₃]⁺ |

| 94 | [C₄H₄NCO]⁺ |

| 67 | [C₄H₅N]⁺ (Pyrrole cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the pyrrole ring and the α-keto-ester moiety in this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Typically, pyrrole and its simple derivatives exhibit strong absorption bands below 220 nm due to π → π* transitions. The presence of the conjugated carbonyl groups in the side chain will likely cause a bathochromic (red) shift of these absorptions to longer wavelengths, possibly into the 250-300 nm region. A weaker n → π* transition associated with the carbonyl groups may also be observed at longer wavelengths, potentially above 300 nm.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) |

| π → π | 250 - 300 |

| n → π | >300 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₇H₇NO₃, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula and the purity of the sample.

Table 6: Elemental Composition of this compound (C₇H₇NO₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 54.90 |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 4.62 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 9.15 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 31.34 |

| Total | 153.15 | 100.00 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), serve as a powerful tool for dissecting the molecular and electronic structure of pyrrole alpha-keto esters.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

These calculations reveal how the electron-withdrawing alpha-keto ester group influences the electron density distribution across the pyrrole ring. This affects the molecule's aromaticity, dipole moment, and sites susceptible to nucleophilic or electrophilic attack. The energetic calculations can also determine the stability of different isomers and the energy barriers for various chemical reactions.

Below is a table representing typical parameters that can be determined for a pyrrole alpha-keto ester using DFT calculations.

| Parameter | Typical Calculated Value Range | Significance |

| Dipole Moment | 2.0 - 4.0 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Total Energy | Varies (e.g., -500 to -1000 Hartrees) | Provides a measure of the molecule's stability; lower energy indicates higher stability. |

| Bond Length (C=O) | 1.20 - 1.25 Å | Reflects the double-bond character, which can be influenced by conjugation with the pyrrole ring. |

| Bond Length (N-H) | 1.00 - 1.05 Å | Can indicate the acidity of the pyrrole proton and its potential for hydrogen bonding. |

| Dihedral Angle (Pyrrole-KetoEster) | 0° - 30° or 150° - 180° | Defines the planarity and rotational orientation between the ring and the side chain, impacting steric hindrance and electronic conjugation. |

Note: The values in this table are illustrative and represent typical ranges observed for similar heterocyclic carbonyl compounds.

Molecular Orbital Analysis (HOMO-LUMO Interactions)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. ic.ac.uk The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). wuxiapptec.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In pyrrole derivatives, the distribution of these orbitals across the molecule highlights the most reactive sites. For electrophilic substitution, the reaction site is often where the HOMO has the largest lobes. ic.ac.ukwuxibiology.com For this compound, the electron-withdrawing side chain is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole.

| Parameter | Illustrative Value | Interpretation |

| HOMO Energy | -6.5 eV | Reflects the energy of the most available electrons for donation. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These values are representative examples for heterocyclic systems and serve to illustrate the concepts.

Conformational Analysis and Stability Predictions

The flexibility of the single bond connecting the pyrrole ring to the alpha-keto group allows for different spatial orientations, or conformations. Computational conformational analysis is used to identify the most stable arrangements of the molecule by calculating the potential energy as a function of dihedral angles.

For alpha-keto esters, a key point of interest is the relative orientation of the two carbonyl groups. nih.gov These can exist in s-cis or s-trans conformations, with the s-trans form often being more stable due to reduced electrostatic repulsion between the oxygen atoms. nih.gov Furthermore, the planarity between the pyrrole ring and the side chain is crucial for optimal electronic conjugation. DFT calculations can predict the rotational energy barriers between different conformers, providing insight into the molecule's flexibility and the relative populations of each conformation at a given temperature. Studies on related 2-acylpyrroles show a tendency to form stable, planar conformers that can be stabilized by intermolecular hydrogen bonding in the solid state. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or bound to a protein. unic.ac.cymdpi.comrsc.org

For this compound, an MD simulation in an aqueous solution could reveal:

Conformational Flexibility: How the dihedral angle between the pyrrole ring and the keto-ester side chain fluctuates over time.

Solvation Shell: The structure and dynamics of water molecules surrounding the solute, particularly around the polar N-H and carbonyl groups.

Hydrogen Bonding: The lifetime and geometry of hydrogen bonds formed between the molecule and water, or between molecules themselves.

Such simulations are invaluable for understanding how the molecule behaves in a biological context, for example, when approaching the active site of an enzyme. mdpi.com

In Silico Enzyme Kinetic Modeling and Prediction

The alpha-keto ester moiety is a known pharmacophore that can interact with various enzymes. In silico methods, particularly molecular docking, are used to predict how a small molecule like this compound might bind to a specific protein target. researchgate.net

Molecular docking algorithms place the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations, and then score the resulting poses based on factors like intermolecular forces, shape complementarity, and desolvation penalties. This process can:

Identify the most likely binding mode of the inhibitor.

Predict the binding affinity (e.g., in kcal/mol), which can be correlated with inhibitory constants like Ki or IC50.

Highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

This approach is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against a target of interest. aiche.orgmdpi.com

Structure-Based Drug Design (SBDD) Principles and Virtual Screening Applications

Structure-Based Drug Design (SBDD) uses the three-dimensional structure of a biological target to design and optimize potential drug candidates. Pyrrole-based structures are frequently used as scaffolds in SBDD due to their versatile biological activities and synthetic accessibility. biolmolchem.commdpi.com this compound can serve as a fragment or lead compound in an SBDD campaign.

The process typically involves:

Target Identification: An enzyme or receptor involved in a disease is chosen, and its 3D structure is determined (e.g., via X-ray crystallography).

Virtual Screening: A large database of compounds is computationally docked into the active site of the target. Compounds with high predicted binding affinity and favorable interactions are selected for further study.

Lead Optimization: The initial "hits" are chemically modified to improve their potency, selectivity, and pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion). nih.govresearchgate.net Computational tools, including DFT and MD simulations, are used to guide these modifications. For instance, MD simulations can assess the stability of the proposed inhibitor-enzyme complex over time. mdpi.comrsc.org

The pyrrole alpha-keto ester scaffold offers multiple points for chemical modification, allowing chemists to fine-tune its properties to achieve optimal binding with a target protein. myskinrecipes.com

Applications in Organic Synthesis

Direct Synthesis Strategies for Pyrrole Glyoxylates

Direct approaches offer an efficient route to pyrrole glyoxylates by introducing the glyoxylate (B1226380) functionality onto the pyrrole ring in a single step. These methods typically leverage the nucleophilic character of the pyrrole ring in electrophilic aromatic substitution reactions.

Friedel-Crafts Acylation Approaches with Oxalyl Chlorides

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. organic-chemistry.org For the synthesis of pyrrole alpha-keto esters, a variation of this reaction using an acyl chloride derived from oxalic acid, such as methyl chlorooxoacetate, is employed. The reaction involves the activation of the acyl chloride by a strong Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃), to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich pyrrole ring, leading to the formation of the C-acylated product.

The regioselectivity of Friedel-Crafts reactions on pyrrole is highly dependent on the reaction conditions and the nature of any substituent on the pyrrole nitrogen. While electrophilic substitution on unsubstituted pyrrole typically occurs at the C2 position, the use of bulky N-substituents, such as a p-toluenesulfonyl (tosyl) group, can direct acylation to the C3 position. nih.gov For the direct synthesis of 2-acylpyrroles, N-unsubstituted or N-alkylated pyrroles are generally used. A procedure analogous to the synthesis of methyl 2-ferrocenyl-2-oxo-acetate involves dissolving the aromatic substrate (pyrrole) in a dry solvent like dichloromethane, adding aluminum trichloride, and then introducing methyl chlorooxoacetate to initiate the acylation. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

| Pyrrole | Methyl chlorooxoacetate | AlCl₃ | This compound | Direct C2 acylation of the pyrrole ring. |

| N-p-toluenesulfonylpyrrole | 1-Naphthoyl chloride | AlCl₃ | N-p-toluenesulfonyl-3-(1-naphthoyl)pyrrole | N-sulfonyl group directs acylation to the C3 position. nih.gov |

| Ferrocene | Methyl chlorooxoacetate | AlCl₃ | Methyl 2-ferrocenyl-2-oxo-acetate | Demonstrates the applicability of the Friedel-Crafts method for analogous ketoesters. mdpi.com |

Reaction of Pyrrole with Oxalyl Chloride Followed by Esterification

An alternative direct strategy involves a two-step sequence where pyrrole is first acylated with oxalyl chloride to form an intermediate, 2-(1H-pyrrol-2-yl)-2-oxoacetyl chloride, which is then esterified without isolation. Oxalyl chloride is a highly reactive di-acid chloride that readily participates in Friedel-Crafts reactions. chemicalbook.com The initial reaction between pyrrole and oxalyl chloride, typically in the presence of a Lewis acid, results in the formation of the pyrrole-2-glyoxylyl chloride.

Following the acylation step, a suitable alcohol, such as methanol, is introduced to the reaction mixture. The alcohol nucleophilically attacks the highly reactive acid chloride, displacing the chloride and forming the corresponding methyl ester, this compound. This method avoids the need to prepare and handle potentially unstable chlorooxoacetate esters. A general protocol for esterification following the formation of an acid chloride involves the slow addition of the alcohol, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, leading to high yields of the final ester product. nih.gov

Multi-Step Approaches via Pyrrole Derivative Precursors

Multi-step syntheses involve the initial construction of a substituted pyrrole ring using classical methods, followed by functional group manipulation to install the alpha-keto ester moiety. These approaches offer greater flexibility in accessing a wide range of substituted analogs.

Classical Pyrrole Syntheses (e.g., Knorr, Hantzsch, Paal-Knorr) as Precursors for Derivatization

Classical named reactions are powerful tools for constructing the pyrrole core, which can then be further functionalized.

Knorr Pyrrole Synthesis : This method involves the condensation of an α-amino-ketone with a β-ketoester or another active methylene (B1212753) compound. wikipedia.orgsynarchive.com The resulting pyrroles are typically polysubstituted, often bearing ester groups at various positions. wikipedia.org For example, the original Knorr synthesis produced diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org Such a precursor could be selectively hydrolyzed and decarboxylated to yield a pyrrole with a free C2 position, which could then be subjected to Friedel-Crafts acylation as described in section 2.1.1 to introduce the glyoxylate group.

Hantzsch Pyrrole Synthesis : The Hantzsch synthesis provides substituted pyrroles through the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net This method is versatile and can be used to produce a variety of 2-alkyl and 2,4-dialkyl pyrrole derivatives. scribd.com The resulting substituted pyrrole can be designed to have a specific position available for subsequent acylation to introduce the 2-oxo-acetate functionality.

Paal-Knorr Synthesis : This is one of the most straightforward methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, often under mild, weakly acidic conditions. wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for a wide range of substituents on the pyrrole ring. wikipedia.org By choosing an appropriately substituted 1,4-diketone, a pyrrole precursor can be synthesized, which is then acylated to yield the target alpha-keto ester.

| Synthesis Method | Reactants | Product Type | Potential for Derivatization |

| Knorr | α-Amino-ketone + β-Ketoester | Polysubstituted pyrroles (often with ester groups) wikipedia.org | Selective de-esterification/decarboxylation to free a position for acylation. |

| Hantzsch | β-Ketoester + α-Haloketone + Amine/Ammonia | Substituted pyrroles wikipedia.org | Produces a pyrrole core that can be acylated in a subsequent step. |

| Paal-Knorr | 1,4-Dicarbonyl compound + Amine/Ammonia | N-substituted or NH-pyrroles organic-chemistry.org | A versatile method to create pyrrole precursors for subsequent functionalization. |

Michael Addition Reactions in Pyrrole Functionalization

Michael addition, or conjugate addition, is a valuable tool for C-C bond formation. nih.gov In the context of pyrrole synthesis, a Michael addition can be a key step in building a functionalized side chain or the ring itself. For instance, a tandem reaction involving the Michael addition of a nucleophile to a gem-diactivated acrylonitrile, followed by an intramolecular cyanide-mediated cyclocondensation, can produce tetrasubstituted NH-pyrroles. organic-chemistry.org

More directly, pyrrole itself can act as a Michael donor, adding to α,β-unsaturated ketones or esters. nih.govresearchgate.net This reaction can be used to introduce a three-carbon side chain at the C2 position of the pyrrole. Subsequent oxidative cleavage of the double bond in this side chain could then yield the desired alpha-keto ester functionality. For example, a reaction sequence could involve the Michael addition of pyrrole to an α,β-unsaturated ester, followed by ozonolysis or other oxidative methods to form the final product.

Cycloaddition Chemistry for Pyrrole Scaffold Construction

Cycloaddition reactions provide a powerful and often stereocontrolled method for constructing cyclic systems, including the pyrrole ring. nih.gov Formal [3+2] cycloaddition reactions are particularly common for synthesizing five-membered heterocycles. nih.gov

One such strategy involves the reaction between β-enaminones and isocyanoacetates, catalyzed by silver, to form functionalized pyrroles. nih.gov The mechanism proceeds through a [3+2] cycloaddition of an imine tautomer with a metalated isocyanide. nih.gov Another approach is the ruthenium-catalyzed intermolecular [3+2] cycloaddition between activated alkynes and 2H-azirines. nih.gov These methods generate highly substituted pyrroles, and by careful choice of the cycloaddition partners, functionalities can be incorporated that either are, or can be readily converted into, the methyl 2-oxo-acetate group. For example, using an isocyanoacetate in the cycloaddition directly incorporates an ester group into the product, which may then only require oxidation of an adjacent carbon to complete the synthesis.

Transformations of Pyrrole Carboxylic Acids and Esters

The conversion of readily available pyrrole carboxylic acids and their corresponding esters into α-keto esters represents a direct and fundamental approach to synthesizing compounds like this compound. These methods typically involve the activation of the carboxyl group or direct acylation reactions.

A primary strategy involves the conversion of a pyrrole-2-carboxylic acid into a more reactive derivative, such as an acyl chloride. This is commonly achieved using reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.netnih.govorgsyn.org The resulting pyrrole-2-carbonyl chloride is a highly reactive electrophile. This intermediate can then be subjected to nucleophilic attack to introduce the second carbonyl group. For instance, reaction with a suitable carbon nucleophile, followed by oxidation, or reaction with a Grignard reagent and an oxalate (B1200264) derivative can yield the desired α-keto ester framework. nih.govresearchgate.net

Another prominent method is the Friedel-Crafts acylation of the pyrrole ring itself. wikipedia.org In this approach, an N-protected pyrrole can react with an oxalyl chloride derivative, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction directly introduces the α-keto ester functionality at the C2 position of the pyrrole ring. The choice of protecting group on the pyrrole nitrogen is crucial to control the reactivity and regioselectivity of the acylation.

The table below summarizes key transformations for this synthetic route.

| Starting Material | Reagent(s) | Intermediate | Product |

| 1H-Pyrrole-2-carboxylic acid | 1. Oxalyl Chloride, cat. DMF2. Nucleophile (e.g., organometallic reagent) | 1H-Pyrrole-2-carbonyl chloride | Analogous Pyrrole Alpha-Keto Ester |

| N-Protected Pyrrole | Ethyl oxalyl chloride, AlCl₃ | Acylium ion | N-Protected Ethyl 2-oxo-2-(pyrrol-2-yl)acetate |

| 2-Lithropyrrole | Diethyl oxalate | Lithium adduct | Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate |

Advanced Synthetic Techniques and Catalysis in Pyrrole Alpha-Keto Ester Formation

Modern synthetic chemistry has introduced several advanced techniques that offer greater control, efficiency, and scalability in the formation of pyrrole α-keto esters and their analogs. These include asymmetric catalysis for producing chiral molecules, continuous flow methodologies for large-scale production, and metal-catalyzed coupling reactions for creating diverse analogs.

Asymmetric Catalysis for Enantioselective Synthesis

While this compound is achiral, the synthesis of chiral analogs is of great interest for pharmaceutical applications. Asymmetric catalysis enables the enantioselective synthesis of pyrrole derivatives bearing stereogenic centers. Various catalytic systems have been developed for reactions that either form the pyrrole ring or functionalize it in a stereocontrolled manner.

For example, highly enantioselective Friedel-Crafts alkylations of pyrroles with β,γ-unsaturated α-ketoesters can be achieved using chiral copper complexes, yielding alkylated pyrrole derivatives with excellent enantioselectivities. acs.org Similarly, chiral phosphoric acids have emerged as powerful catalysts for the asymmetric construction of axially chiral arylpyrroles and other complex chiral structures. researchgate.netnih.govnih.gov Another approach involves the cooperative use of isothiourea and palladium catalysis for the direct enantioselective α-allylation of pyrrole acetic acid esters, which are precursors to chiral α-substituted pyrrole structures. nih.gov

These methods provide access to a wide range of enantioenriched pyrrole-containing building blocks that can be further elaborated into complex target molecules.

| Catalytic System | Reaction Type | Product Type |

| Chiral Copper(II) Complex | Friedel-Crafts Alkylation | Chiral Pyrrole-substituted α-Keto Esters acs.org |

| Chiral Phosphoric Acid | Atroposelective Desymmetrization | Axially Chiral Arylpyrroles nih.gov |

| Isothiourea / Palladium | α-Allylation | Enantioenriched Pyrrole Acetic Acid Esters nih.gov |

| Iridium / Chiral Ligand | Asymmetric C-H Alkylation | N-N Axially Chiral Indole-Pyrroles researchgate.net |

| Copper(I) / Fesulphos | 1,3-Dipolar Cycloaddition | C-C Axially Chiral Naphthylpyrroles acs.org |

Continuous Flow Methodologies for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the scalable production of fine chemicals, including enhanced safety, better heat and mass transfer, and improved reproducibility. chim.it This technology is particularly well-suited for the synthesis of pyrroles and related heterocycles.

Classical pyrrole syntheses, such as the Paal-Knorr and Hantzsch methods, have been successfully adapted to continuous flow systems. uc.ptru.nltue.nl In a typical setup, streams of reactants are pumped through a heated microreactor or a packed-bed reactor, where the reaction occurs within a short residence time. For instance, the Hantzsch pyrrole synthesis has been performed under flow conditions to produce pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. uc.ptsyrris.com The in-situ generation of byproducts like HBr can even be utilized to facilitate subsequent reaction steps, such as ester deprotection, within the same continuous process. syrris.com

Flow chemistry has also been applied to the synthesis of α-ketoesters through innovative "catch and release" protocols, where intermediates are captured on a solid support within the flow path, reacted, and then released, allowing for multi-step syntheses with minimal purification. nih.gov These methodologies demonstrate the potential for efficient, automated, and scalable production of pyrrole α-keto ester derivatives.

Metal-Catalyzed Coupling Reactions for Pyrrole Alpha-Keto Ester Analogs

Metal-catalyzed cross-coupling reactions are powerful tools for constructing the C-C and C-N bonds necessary for synthesizing diverse and highly functionalized pyrrole analogs. Catalysts based on palladium, copper, gold, and other transition metals enable a wide array of transformations that would be difficult to achieve through other means. researchgate.netorganic-chemistry.org

Palladium catalysis is widely used for reactions such as C-H activation and alkenylation, allowing for the direct functionalization of the pyrrole core at specific positions. nih.govchemrxiv.org For example, Pd(II)-catalyzed oxidative coupling of N-substituted pyrroles with acrylates can furnish C3-alkenylated products with high regioselectivity. chemrxiv.org

Copper-catalyzed reactions are also prevalent, facilitating the synthesis of polysubstituted pyrroles through various pathways, including the coupling of enynes and nitriles, or the cyclization of enaminones with α-diazo compounds. rsc.orgacs.org These methods often tolerate a broad range of functional groups, providing access to complex pyrrole structures. Gold catalysts have been shown to enable cascade reactions, such as the cyclization of α-amino ketones with alkynes, to form substituted pyrroles. organic-chemistry.org

The table below highlights a selection of metal-catalyzed reactions for the synthesis of pyrrole analogs.

| Metal Catalyst | Reaction Type | Substrates | Product Analog Type |

| Palladium(II) | C-H Alkenylation | N-Alkylpyrroles, Acrylates | C3-Alkenylated Pyrroles chemrxiv.org |

| Copper(I) Hydride | En-yne/Nitrile Coupling | Enynes, Nitriles | N-H Polysubstituted Pyrroles acs.org |

| Copper(II) | Carbene Insertion/Cyclization | Enaminones, α-Diazo Compounds | 2-Ester Polysubstituted Pyrroles rsc.org |

| Gold(III) | Hydroamination/Cyclization | α-Amino Ketones, Alkynes | Substituted Pyrroles organic-chemistry.org |

| Silver(I) | Cross-Dehydrogenative Coupling | Enamino Esters, Ketones | Tetrasubstituted Pyrroles acs.orgacs.org |

Reactivity of the Alpha-Keto Ester Functional Group

The alpha-keto ester moiety is characterized by two adjacent electrophilic carbonyl centers, which confers a high degree of reactivity towards nucleophilic attack and condensation reactions.

The ketone carbonyl carbon in the alpha-keto ester group is highly electrophilic due to the electron-withdrawing effect of the adjacent ester group. This makes it a prime target for nucleophilic addition. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which pushes the pi-electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol product. libretexts.org

A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard or organolithium reagents), hydrides, and other carbon and heteroatom nucleophiles. researchgate.net The reaction of alpha-keto esters with Grignard reagents is a common method for synthesizing alpha-hydroxy esters. researchgate.net

Table 1: Examples of Nucleophilic Addition to α-Keto Esters

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

|---|---|---|

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | α-Hydroxy ester |

| Alkyl/Aryl (R⁻) | Grignard Reagent (RMgX) | Tertiary α-Hydroxy ester |

The ester functionality of this compound can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and amidation.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically under acidic or basic catalysis. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. The process is the reverse of Fischer esterification and yields the corresponding carboxylic acid (2-oxo-2-(1H-pyrrol-2-yl)acetic acid) and methanol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide, is used as a reactant rather than a catalyst. libretexts.org The reaction produces an alcohol (methanol) and the salt of the carboxylic acid (sodium 2-oxo-2-(1H-pyrrol-2-yl)acetate). libretexts.org

Amidation: The ester can react with ammonia or primary/secondary amines to form amides. In this reaction, the amine acts as a nucleophile, attacking the ester carbonyl carbon and ultimately displacing the methoxy (B1213986) group (-OCH₃) to form 2-oxo-2-(1H-pyrrol-2-yl)acetamide or its N-substituted derivatives.

The ketonic carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) and primary amines to form oximes and imines (Schiff bases), respectively. wikipedia.org

Oxime Formation: The reaction with hydroxylamine (NH₂OH) results in the formation of methyl 2-(hydroxyimino)-2-(1H-pyrrol-2-yl)acetate. This reaction is typically catalyzed by a weak acid and proceeds through a carbinolamine intermediate which then dehydrates to form the C=N double bond of the oxime. wikipedia.org The formation of oximes from carbonyl compounds is a well-established transformation in organic synthesis. researchgate.netorganic-chemistry.org

Imine Formation: Similarly, reaction with a primary amine (R-NH₂) yields an imine. This condensation involves the nucleophilic attack of the amine on the keto-carbonyl, followed by dehydration to form the C=N bond. This reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov

Reactivity of the Pyrrole Heterocyclic Core

The pyrrole ring is an electron-rich aromatic heterocycle, making it susceptible to attack by electrophiles. However, the reactivity and regioselectivity are significantly influenced by the nature of the substituent at the C2 position.

Unsubstituted pyrrole is highly reactive towards electrophilic aromatic substitution (EAS), and the reaction preferentially occurs at the α-positions (C2 or C5). wikipedia.orgquora.com This preference is due to the superior stability of the carbocation intermediate (sigma complex) formed upon attack at the α-position, which can be stabilized by three resonance structures, compared to only two for attack at the β-position (C3 or C4). echemi.comstackexchange.com

In this compound, the alpha-keto ester group at the C2 position is strongly electron-withdrawing. This has two major consequences for EAS reactions:

Deactivation: The electron-withdrawing group reduces the electron density of the pyrrole ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted pyrrole. quora.com Harsher reaction conditions may be required for substitution to occur. quora.comquora.com

Directing Effect: As an electron-withdrawing group, it deactivates the position it is attached to (C2) and the other α-position (C5) through resonance and inductive effects. It directs incoming electrophiles primarily to the meta-like positions, which are C3 and C4. Attack at the C4 position is generally favored over the C3 position.

Table 2: Predicted Regioselectivity of EAS on this compound

| Reaction Type | Electrophile | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | Methyl 4-nitro-2-oxo-2-(1H-pyrrol-2-yl)acetate |

| Halogenation | Br⁺ | Br₂/FeBr₃ | Methyl 4-bromo-2-oxo-2-(1H-pyrrol-2-yl)acetate |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Methyl 4-sulfo-2-oxo-2-(1H-pyrrol-2-yl)acetate |

Direct C-H functionalization offers an alternative to traditional electrophilic substitution for modifying the pyrrole core, often with greater atom economy. For N-substituted pyrroles, metalation of the carbon atoms can be achieved. wikipedia.org Nitrophilic metals, such as magnesium halides (MgX), can lead to functionalization at the C2 position due to coordination with the nitrogen atom. wikipedia.org In the case of this compound, where the N-H proton is acidic, deprotonation with a strong base would form an N-anion. Subsequent reaction with an electrophile could lead to N-functionalization or C-functionalization, depending on the metal counterion and reaction conditions. wikipedia.org Transition metal-catalyzed C-H activation is another powerful strategy for forming new C-C or C-heteroatom bonds at specific positions on the pyrrole ring, often guided by a directing group.

Annulation and Intramolecular Cyclization to Fused Polycyclic Systems (e.g., pyrrolizines, pyrrolopyrazinones)

The unique structural arrangement of this compound, featuring an electrophilic α-keto ester moiety directly attached to a nucleophilic pyrrole ring, makes it an exceptional substrate for annulation and intramolecular cyclization reactions. These transformations lead to the formation of fused polycyclic systems, which are core structures in many biologically active molecules. The reactivity allows for the construction of complex scaffolds such as pyrrolizines and pyrrolopyrazinones through carefully designed reaction pathways.

The general strategy involves a two-step sequence: an initial intermolecular reaction with a bifunctional reagent, followed by an intramolecular cyclization that forms the new fused ring.

Pyrrolizine Synthesis: The synthesis of the pyrrolizine core can be achieved through reactions that capitalize on the nucleophilicity of both the pyrrole nitrogen and the C5 carbon. For instance, reaction with reagents containing two electrophilic centers, such as α,β-unsaturated ketones or their precursors, can initiate a sequence of Michael addition followed by intramolecular condensation or acylation, ultimately leading to the fused five-membered ring characteristic of the pyrrolizine system. The reaction of pyrrole derivatives with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in polar solvents is a known method for forming substituted pyrrolizines. utwente.nl

Pyrrolopyrazinone Synthesis: The construction of pyrrolopyrazinone frameworks is a common strategy in medicinal chemistry. mdpi.com Starting from a 2-substituted pyrrole, a pyrazinone ring can be fused to the pyrrole core. mdpi.com For this compound, this can be envisioned by reaction with a 1,2-diamine. The initial step would involve the formation of an amide bond by reaction of one amine group with the ester, and condensation of the other amine group with the ketone. Subsequent intramolecular cyclization and dehydration would yield the dihydropyrrolo[1,2-a]pyrazinone scaffold. mdpi.com This approach is highly valued for its efficiency in building molecular complexity. mdpi.com

The following table summarizes potential cyclization pathways for this compound.

| Target System | Reagent Class | General Mechanism | Resulting Scaffold |

| Pyrrolizines | Acetylenic Esters (e.g., DMAD) | 1,3-Dipolar cycloaddition or Michael addition followed by intramolecular cyclization. utwente.nl | Substituted Pyrrolizine |

| Pyrrolopyrazinones | 1,2-Diamines | Amidation/condensation followed by intramolecular cyclization and dehydration. mdpi.com | Dihydropyrrolo[1,2-a]pyrazinone |

| Pyrrolooxazinones | Amino Alcohols | Esterification/condensation followed by intramolecular cyclization. | Pyrrolo[2,1-b] mdpi.commyskinrecipes.comoxazinone |

Application as Versatile Synthons and Building Blocks in Medicinal and Organic Chemistry

This compound is recognized as a highly versatile synthon in both medicinal and organic chemistry. Its value stems from the presence of multiple reactive sites within a compact structure, allowing for easy functionalization and elaboration into more complex molecules. myskinrecipes.com The pyrrole ring itself is a privileged scaffold in medicinal chemistry, and the attached keto-ester functionality provides handles for a wide array of chemical transformations.

The compound serves as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. myskinrecipes.com Its utility is particularly noted in the development of pyrrole-based derivatives with potential therapeutic applications. myskinrecipes.com The ability to selectively react at the ketone, the ester, or the pyrrole ring (at nitrogen or the C5 position) allows chemists to use this molecule as a central building block to construct diverse molecular architectures.

Precursors for Diverse Heterocyclic Scaffolds

The true synthetic power of this compound is demonstrated in its role as a precursor to a wide variety of heterocyclic scaffolds. myskinrecipes.com The dual electrophilic nature of the keto-ester side chain, combined with the nucleophilic character of the pyrrole ring, enables its participation in numerous condensation and cyclization reactions.

By choosing appropriate reaction partners, a chemist can direct the transformation toward different heterocyclic systems. For example:

Reaction with hydrazines can lead to the formation of pyrrolyl-substituted pyridazinones.

Condensation with amidines or guanidines can yield pyrrolyl-pyrimidines.

The Paal-Knorr synthesis, a classical method for constructing five-membered heterocycles, can be adapted using this keto-ester to build more elaborate fused systems.

This flexibility makes it an invaluable starting material for generating libraries of novel heterocyclic compounds for drug discovery screening. Its structure is a cornerstone for building complex systems with potential biological activity. myskinrecipes.com

The table below illustrates the potential of this compound as a precursor for various heterocyclic systems.

| Reagent | Potential Heterocyclic Product |

| Hydrazine | Pyrrolyl-pyridazinone |

| Hydroxylamine | Pyrrolyl-oxazinone |

| Guanidine | 2-Amino-pyrrolyl-pyrimidinone |

| Phenylenediamine | Pyrrolyl-benzodiazepinone |

Strategic Intermediates in Natural Product Synthesis

The pyrrole ring is a fundamental structural motif in a vast number of natural products, particularly marine alkaloids. nih.gov Many of these compounds exhibit significant biological activities, including antitumor and protein kinase inhibiting properties. nih.gov Functionalized pyrroles like this compound are therefore crucial strategic intermediates in the total synthesis of these complex molecules.

While direct application of this specific keto-ester in a completed total synthesis may not be widely documented, related structures such as pyrrole-2-carboxylic acid and 2-trichloroacetylpyrroles are routinely used as starting points for synthesizing natural products like those in the oroidin (B1234803) and lamellarin families. The 2-oxo-acetate moiety serves as a synthetic equivalent of a carboxylic acid group but with enhanced reactivity, making it a valuable tool for forging key bonds during a synthetic campaign.

The compound can be used to construct the core skeleton of various natural products, which can then be further elaborated. Its functional groups provide the necessary handles to introduce additional complexity and achieve the final target molecule.

| Natural Product Class | Core Structure | Relevance of the Keto-Ester Synthon |

| Lamellarins | 3,4-Diaryl-pyrrole-2,5-dicarboxylates | Serves as a precursor to the C2-functionalized pyrrole core. |

| Oroidin Alkaloids | 2-Aminoimidazole linked to a pyrrole | The keto-ester can be converted to an amide to link with the aminoimidazole moiety. |

| Manzacidins | Pyrrole-2-carboxamide derivatives | The keto-ester can be readily converted to the required amide functionality. |

Biological Activities and Mechanistic Investigations in Vitro and in Silico Focus

Enzyme Inhibitory Potential and Mechanistic Insights

While direct studies on methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate are not available, research on analogous structures, particularly those with a pyrrole-2-oxo-acetamide core, has shown significant enzyme inhibitory activity.

Alpha-glucosidase inhibitors are crucial in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial blood glucose levels. mdpi.comrsc.orgnih.govacs.orgnih.gov Although this compound itself has not been evaluated, a series of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide (B32628) derivatives have demonstrated potent α-glucosidase inhibitory activity. researchgate.net

In one study, all tested compounds in this derivative series showed more potent inhibition of α-glucosidase than the standard drug, acarbose. researchgate.net The compounds with the highest activity were 7e and 7g, with IC50 values of 193.6 µM and 222.0 µM, respectively. researchgate.net This suggests that the pyrrole-oxo-acetamide scaffold is a promising framework for α-glucosidase inhibitors. The structure-activity relationship indicated that the nature and position of substituents on the pyrrole (B145914) and pyridine (B92270) rings play a crucial role in the inhibitory potential.

Table 1: α-Glucosidase Inhibitory Activity of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| 7a | 250.1 |

| 7b | 245.3 |

| 7c | 230.5 |

| 7d | 265.4 |

| 7e | 193.6 |

| 7f | 270.2 |

| 7g | 222.0 |

| 7h | 280.9 |

| 7i | 295.7 |

| 7j | 310.8 |

| Acarbose (Standard) | 750.0 |

Data sourced from a study on related acetamide derivatives, not this compound itself. researchgate.net

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govmdpi.commdpi.comnih.govsemanticscholar.org Currently, there is no published research evaluating the tyrosinase inhibitory activity of this compound or its closely related derivatives. The potential of this specific chemical scaffold against tyrosinase remains an open area for investigation.

The dual inhibition of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a promising therapeutic strategy for Alzheimer's disease. nih.govnih.gov AChE inhibitors address the symptomatic cognitive decline, while BACE1 inhibitors aim to reduce the production of amyloid-beta plaques. nih.gov A literature search did not yield any studies on the dual inhibitory potential of this compound or its direct analogues against both AChE and BACE1. However, other pyrrole derivatives have been investigated as MAO-B and AChE inhibitors. nih.gov

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway, and its inhibitors, such as statins, are widely used to treat hypercholesterolemia. nih.govmdpi.comresearchgate.net The pyrrole ring is a core component of the highly successful statin drug, atorvastatin. nih.govacs.org Despite this, no specific studies have been published on the HMG-CoA reductase inhibitory activity of this compound. The structural similarity to parts of existing inhibitors suggests that this compound could be a candidate for such investigations.

Enzyme kinetic studies are essential for understanding the mechanism of inhibition. For the 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives that showed α-glucosidase inhibition, kinetic analyses were performed. researchgate.net These studies revealed that the most potent compounds acted as competitive inhibitors of the enzyme. This competitive mode of action suggests that the compounds bind to the active site of α-glucosidase, likely competing with the natural substrate. No kinetic studies are available for this compound itself due to the lack of primary screening data.

Anticancer Activity through In Vitro Cellular Studies

The pyrrole nucleus is a key structural motif in various natural and synthetic compounds with demonstrated anticancer properties. researchgate.netmdpi.comnih.govresearchgate.netmspsss.org.ua While this compound has not been specifically tested, a study on a series of its structural analogues, 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamides, has revealed promising in vitro anticancer activity. nih.gov

These compounds were evaluated against several human cancer cell lines, including MCF-7 (breast), T47-D (breast), and MDA-MB231 (breast), as well as the normal NIH-3T3 cell line. One of the most potent compounds, designated as 4a, exhibited a significant anti-proliferative effect against the MCF-7 cell line with an IC50 value of 7.5 µM. nih.gov Importantly, this compound showed low toxicity towards the normal cell line, with an IC50 greater than 100 µM. nih.gov

Further mechanistic studies on these derivatives indicated that their anticancer effect is mediated through the induction of apoptosis. This was confirmed by Annexin V/PI staining assays and cell cycle analysis, which showed an increase in the sub-G1 cell population, a marker of apoptosis. nih.gov The apoptotic pathway was further elucidated to involve the activation of caspase 3/7. nih.gov

Table 2: In Vitro Anticancer Activity of a Selected Pyrrole Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | MCF-7 (Breast Cancer) | 7.5 |

| NIH-3T3 (Normal) | >100 |

Data is for the related compound 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (4a), not this compound. nih.gov

Evaluation of Cytotoxic Effects on Defined Cancer Cell Lines

Derivatives of the pyrrole scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, novel pyrrolo[2,3-d]pyrimidine derivatives bearing urea (B33335) moieties have been synthesized and evaluated for their anti-cancer activity. nih.gov Compound 10a was found to be the most potent derivative against the prostate cancer cell line (PC3) with an IC50 value of 0.19 µM. nih.gov Meanwhile, compounds 10b and 9e showed strong cytotoxic activity against the breast cancer cell line (MCF-7) and the lung cancer cell line (A549), with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov

In another study, new pyrrolo[1,2-b]pyridazine (B13699388) derivatives were tested on three human adenocarcinoma-derived cell lines: colon (LoVo), ovary (SK-OV-3), and breast (MCF-7). idsi.md The results showed a dose- and time-dependent cytotoxic activity for several of these compounds. idsi.md Similarly, pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, such as lamellarins, have exhibited potent cytotoxic activity against a wide range of tumor cell types, with some derivatives showing GI50 values in the low micromolar to nanomolar range against breast (MDA-MB-231), lung (A-549), and colon (HT-29) cancer cell lines. nih.gov

The introduction of different functional groups to the pyrrole core can significantly influence the cytotoxic potency. For example, some 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives have shown strong anti-proliferative activity in multiple cancer cell lines. semanticscholar.org Furthermore, water-soluble pyrrolo nih.govresearchgate.netbenzodiazepine-glycosylated pyrrole and imidazole (B134444) polyamide conjugates have demonstrated high cytotoxicity against many human cancer cell lines, indicating that modifications to improve solubility can enhance anti-tumor activity.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 (Prostate) | 0.19 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (Breast) | 1.66 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | 4.55 µM | nih.gov |

| Lamellarin Alkaloids | Various | nM to low µM range | nih.gov |

Mechanisms of Cell Growth Inhibition and Apoptosis Induction (In Vitro)

The cytotoxic effects of pyrrole derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. In vitro studies have elucidated several mechanisms by which these compounds inhibit cell growth and trigger apoptosis in cancer cells.

One primary mechanism is the disruption of the cell cycle. For example, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, structurally analogous to the microtubule-targeting agent nocodazole, was shown to block the cell cycle in the G2/M phase in head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This cell cycle arrest was associated with the inhibition of normal bipolar mitotic spindle development and an accumulation of cyclin B1 in the cytoplasm, ultimately leading to the activation of apoptosis. mdpi.com

Other pyrrole derivatives have been found to induce apoptosis through the intrinsic or mitochondrial pathway. nih.gov This is characterized by changes in the expression of Bcl-2 family proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov These changes lead to the activation of caspase-9 and caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), which are key events in the execution phase of apoptosis. nih.gov

Furthermore, some 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives have been shown to induce S-phase cell cycle arrest and apoptosis, which is partly dependent on the activation of the tumor suppressor protein p53. semanticscholar.org Treatment with these compounds led to DNA damage and an upregulation of p53 and its target gene, p21. semanticscholar.org The mode of cell death induced by these compounds can be dose-dependent, with lower concentrations typically inducing apoptosis and higher concentrations leading to necrosis. nih.gov

Anti-tubulin Activity (In Vitro)

A significant number of pyrrole-based compounds exert their anticancer effects by targeting tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By interfering with microtubule dynamics, these agents can arrest cells in mitosis and induce apoptosis. nih.govmdpi.com

Several pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization, acting on the colchicine-binding site of β-tubulin. nih.govmdpi.comnih.gov For example, certain arylthioindole and aroylindole compounds, which share structural similarities with the pyrrole scaffold, have shown to be potent antimitotic agents that inhibit tubulin assembly. nih.gov The introduction of specific substituents, such as a methyl or methoxy (B1213986) group on a 1-phenyl group attached to the pyrrole ring, has led to compounds with potent tubulin polymerization inhibitory activity, with IC50 values in the low micromolar and even nanomolar range. nih.gov

Ethyl 2-amino-pyrrole-3-carboxylates (EAPCs) represent another class of pyrrole-based compounds that interfere with microtubule dynamics. mdpi.com In silico modeling has confirmed that these compounds preferentially bind to the colchicine-binding site of tubulin, leading to the inhibition of tubulin polymerization, M-phase cell cycle arrest, and subsequent apoptosis. mdpi.com Molecular modeling studies have revealed that different analogs can adopt distinct binding modes within the colchicine (B1669291) site, which helps to explain their structure-activity relationships. nih.gov

| Compound/Derivative Class | Activity | IC50 (Tubulin Polymerization) | Reference |

|---|---|---|---|

| 1-Phenylpyrrole derivative (33) | Inhibitor | 0.95 µM | nih.gov |

| 1-Phenylpyrrole derivative (34) | Inhibitor | 0.90 µM | nih.gov |

| 1-Phenylpyrrole derivative (37) | Inhibitor | 1.2 µM | nih.gov |

| Ethyl 2-amino-pyrrole-3-carboxylates (EAPCs) | Inhibitor | Not specified | mdpi.com |

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Inhibition (In Vitro)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. mdpi.comrsc.org Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. Several small molecules incorporating the pyrrole motif have been identified as potent inhibitors of this receptor tyrosine kinase.

One such example is SU10944, a pyrrole indolinone, which is a potent ATP-competitive inhibitor of VEGFR-2 with a Ki (inhibition constant) of 21 ± 5 nM. nih.gov In cellular assays, this compound inhibited VEGF-induced receptor autophosphorylation with an IC50 of 227 ± 80 nM. nih.gov

The design of novel VEGFR-2 inhibitors often incorporates heterocyclic scaffolds, including pyrrole. mdpi.com Various derivatives have been synthesized and tested, showing a wide range of inhibitory activities. For instance, certain triazoloquinoxaline-based derivatives have been evaluated, with the most potent compound exhibiting a VEGFR-2 inhibition IC50 of 0.0554 µM, comparable to the reference drug sorafenib. researchgate.net Similarly, other novel series of compounds designed as VEGFR-2 inhibitors have shown IC50 values in the sub-micromolar range. nih.gov These findings underscore the potential of the pyrrole scaffold as a core structure for the development of effective anti-angiogenic agents targeting VEGFR-2. mdpi.com

| Compound/Derivative | Activity | IC50/Ki | Reference |

|---|---|---|---|

| SU10944 | VEGFR-2 Inhibition (Ki) | 21 ± 5 nM | nih.gov |

| SU10944 | VEGFR-2 Autophosphorylation Inhibition | 227 ± 80 nM | nih.gov |

| Triazoloquinoxaline derivative (8) | VEGFR-2 Inhibition | 0.0554 µM | researchgate.net |

| Quinoxaline derivative (11) | VEGFR-2 Inhibition | 0.19 µM | nih.gov |

Antiviral Activity Investigations (e.g., Hepatitis B Virus Nucleocapsid Formation Modulation)

The pyrrole core and related heterocyclic structures are also being explored for their antiviral properties, particularly against the Hepatitis B Virus (HBV). rsc.orgnih.govrug.nlnih.govmdpi.com A key target in modern anti-HBV drug development is the viral capsid, which is formed by the assembly of core proteins. rug.nl

Molecules known as core protein allosteric modulators (CpAMs) can interfere with this process. nih.gov For example, RO7049389 is an HBV CpAM that has demonstrated antiviral activity in patients with chronic HBV infection. nih.gov While not a direct derivative of this compound, its mechanism provides a basis for the type of antiviral strategy that could be pursued with pyrrole-based compounds. These modulators can either inhibit or accelerate capsid formation, leading to the assembly of non-functional capsids that are unable to package the viral genome. rug.nl

Other antiviral strategies involving pyrrole-related structures include the development of nucleoside analogues that inhibit the viral polymerase. mdpi.com For instance, a phosphoramidate (B1195095) prodrug of a 2′-hydroxymethyl-apionucleoside exhibited potent inhibition of HBV in a cell-based assay with an EC50 value of 7.8 nM. mdpi.com Additionally, other classes of compounds, such as steroid derivatives with a peroxide bridge and dispirotripiperazines, have also shown anti-HBV activity, highlighting the diverse chemical scaffolds being investigated for this therapeutic purpose. rsc.orgnih.gov

Antifungal Activity Assessment

Pyrrole derivatives have been a subject of interest in the search for new antifungal agents. nih.govresearchgate.netmdpi.comresearchgate.net Various synthetic derivatives have been evaluated for their in vitro activity against a range of fungal pathogens, including Candida albicans and various plant pathogenic fungi.

One study reported the synthesis and antifungal activities of aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives. In vitro tests against Candida albicans and other Candida species showed that the 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivative was the most potent, with activities comparable to the established antifungal drug ketoconazole. nih.gov

In the context of agricultural applications, other heterocyclic compounds containing moieties structurally related to pyrrole, such as 1,2,4-oxadiazole (B8745197) derivatives, have been designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. mdpi.com These compounds have shown significant antifungal activities against plant pathogenic fungi like Rhizoctonia solani, Fusarium graminearum, and Exserohilum turcicum. mdpi.com For example, compound 4f from this series exhibited potent activity with EC50 values of 12.68 µg/mL, 29.97 µg/mL, and 29.14 µg/mL against these three fungi, respectively. mdpi.com These findings suggest that the pyrrole scaffold and related heterocycles are promising starting points for the development of novel antifungal agents.

Insecticidal Activity Profiling

The pyrrole chemical class has also been investigated for its potential as a source of new insecticidal agents. acs.orgscienceopen.commdpi.comnih.govmdpi.com A series of biologically active pyrrole derivatives were synthesized and tested for their toxicological effects against the cotton leafworm, Spodoptera littoralis. acs.orgscienceopen.com

The results indicated that several of these compounds exhibited high to low insecticidal activity. acs.orgscienceopen.com Notably, compounds 6a (methyl-2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate), 7a , and 8c showed promising insecticidal activity against the 2nd instar larvae of S. littoralis, with LC50 values of 0.5707 ppm, 0.1306 ppm, and 0.9442 ppm, respectively. acs.org These values indicate a high level of bioefficacy, in some cases approaching that of commercial insecticides. scienceopen.com The mechanism of action for many natural insecticides involves disruption of the insect's nervous system or metabolic processes. mdpi.com The promising activity of these synthetic pyrrole derivatives paves the way for the discovery of new active agents for pest management. acs.org

| Compound | Target Pest | Activity (LC50) | Reference |

|---|---|---|---|

| 6a | S. littoralis (2nd instar larvae) | 0.5707 ppm | acs.org |

| 7a | S. littoralis (2nd instar larvae) | 0.1306 ppm | acs.org |

| 8c | S. littoralis (2nd instar larvae) | 0.9442 ppm | acs.org |

| 3c | S. littoralis (2nd instar larvae) | 5.883 ppm | acs.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Derivations

While specific SAR and QSAR studies on this compound are not extensively documented, a wealth of information from related pyrrole derivatives provides a framework for understanding the structural features crucial for biological potency.

Investigations into various classes of pyrrole-containing compounds have highlighted several key structural determinants that govern their biological activity. These findings, summarized in Table 1, offer valuable insights into how modifications to the pyrrole core and its substituents can modulate potency.

For instance, in a series of pyrrole-based inhibitors of the P. falciparum cGMP-dependent protein kinase (PfPKG), modifications to the core scaffold were explored to define the structure-activity relationship. malariaworld.org Similarly, studies on 2-aminopyrrole derivatives as metallo-β-lactamase inhibitors revealed that the 3-carbonitrile group, vicinal 4,5-diphenyl groups, and the N-benzyl side chain are important for inhibitory potency. nih.gov

The pyrrole ring itself often engages in crucial interactions within protein binding sites. For example, in pyrrolyl diketo acid derivatives targeting the terminal deoxynucleotidyl transferase (TdT) enzyme, the pyrrole ring can participate in π-π stacking interactions with aromatic residues like tryptophan. nih.gov The nature and position of substituents on the pyrrole ring are also critical. In a series of pyrrolo[2,3-d]pyrimidines designed as dual inhibitors of aurora kinase A (AURKA) and EGFR, the presence of halogens on a 4-anilino moiety was found to be pivotal for dual inhibition. nih.gov

The side chain attached to the pyrrole ring is another key determinant of activity. For pyrrolyl diketo acid inhibitors of HIV-1 integrase, the diketoacid (DKA) moiety is essential for chelating catalytic metal ions in the active site. nih.gov The length and flexibility of linkers connecting the pyrrole core to other functionalities can also significantly impact activity. For example, in HIF-1α inhibitors, analogs with longer alkyl chains showed stronger inhibitory effects. nih.gov

Table 1: Structural Determinants for Biological Potency in Pyrrole Derivatives

| Structural Feature | Observation | Implication for this compound |

| Pyrrole Ring | Can form π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan). nih.gov | The pyrrole ring could anchor the molecule in a binding pocket through similar interactions. |

| Substituents on Pyrrole Ring | The nature and position of substituents are critical for activity and selectivity. nih.govnih.gov | The unsubstituted nature of the pyrrole ring in the title compound may influence its binding affinity and specificity. |

| Side Chain Functionality | Keto-acid or keto-ester moieties can chelate metal ions in enzyme active sites. nih.gov | The 2-oxoacetate moiety could potentially interact with metal cofactors in metalloenzymes. |

| Linker Length and Rigidity | The length and flexibility of the chain connecting the pyrrole to other groups affect potency. nih.gov | The short and relatively rigid oxoacetate linker would dictate a specific orientation in a binding site. |

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features required for biological activity. This approach is particularly useful when the structure of the biological target is unknown. For various series of pyrrole derivatives, pharmacophore models have been developed to guide the design of new, more potent compounds.

These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, in the design of novel pyrrole-based inhibitors, a pharmacophore model might highlight the necessity of a hydrogen bond acceptor at a certain distance from a hydrophobic aromatic ring. The pyrrole NH group can act as a hydrogen bond donor, while the carbonyl oxygen atoms of the 2-oxoacetate moiety in this compound can serve as hydrogen bond acceptors. The pyrrole ring itself constitutes a hydrophobic and aromatic feature. These characteristics make it a suitable candidate for fitting into pharmacophore models developed for various enzyme inhibitors.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand ligand-target interactions at a molecular level.

Based on these analogous systems, it can be hypothesized that this compound would orient its pyrrole ring to engage in hydrophobic or π-π stacking interactions with nonpolar or aromatic residues in a binding pocket. The 2-oxoacetate moiety, with its keto and ester groups, would likely be positioned to interact with polar residues or metal ions. Docking scores from such simulations can provide an estimation of the binding affinity, helping to rank potential inhibitors. For instance, in the development of new fused 1H-pyrrole derivatives as EGFR/CDK2 inhibitors, molecular docking was used to predict and rationalize the binding of the designed compounds into the active sites of these kinases. nih.gov

The specific intermolecular interactions between a ligand and its target are fundamental to its biological activity. For pyrrole derivatives, a combination of hydrophobic interactions and hydrogen bonds are typically observed in docking studies.

Hydrogen Bonding: The NH group of the pyrrole ring is a potential hydrogen bond donor. Docking studies of pyrrolo[2,3-d]pyrimidines in the ATP pocket of EGFR revealed a crucial hydrogen bond between the free NH of the pyrrole and the backbone carbonyl of Met793. nih.gov The carbonyl oxygens of the 2-oxoacetate group in this compound are strong hydrogen bond acceptors and could form interactions with hydrogen bond donor residues such as arginine, lysine, or serine in a protein's active site. nih.gov

Hydrophobic and π-π Interactions: The aromatic pyrrole ring can participate in hydrophobic interactions with nonpolar amino acid side chains. Furthermore, it can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, which is a common feature in the binding of heterocyclic ligands. nih.gov

Table 2 provides a summary of the potential intermolecular interactions that this compound could form within a hypothetical receptor active site, based on the analysis of related compounds.

Table 2: Potential Intermolecular Interactions of this compound

| Molecular Feature | Potential Interaction Type | Potential Interacting Residues |

| Pyrrole NH | Hydrogen Bond Donor | Aspartate, Glutamate, Serine (side chain carbonyl or hydroxyl) |

| Pyrrole Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Keto Carbonyl Oxygen | Hydrogen Bond Acceptor, Metal Coordination | Arginine, Lysine, Serine, Metal ions (e.g., Mg²⁺, Zn²⁺) |

| Ester Carbonyl Oxygen | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Methyl Ester Group | Hydrophobic | Leucine, Isoleucine, Valine |

Future Research Directions and Emerging Opportunities

Design and Synthesis of Novel Pyrrole (B145914) Alpha-Keto Ester Analogs with Enhanced Biological Profiles